Home > Products > Building Blocks P9016 > (4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine
(4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine - 151213-43-3

(4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine

Catalog Number: EVT-329153
CAS Number: 151213-43-3
Molecular Formula: C14H20N2
Molecular Weight: 216.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(4aR,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine

    Compound Description: (4aR,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine serves as a crucial building block in synthesizing various fluoroquinolone compounds. [, ] These fluoroquinolone derivatives exhibit potent antibacterial properties. [, ]

    Relevance: This compound shares the core tricyclic structure of (4aR,7aR)-octahydro-6-(phenylmethyl)-1H-pyrrolo[3,4-b]pyridine, lacking only the phenylmethyl substituent at the 6-position. The research highlights its use as a reagent in similar reactions, specifically direct amination reactions with 7-halo-6-fluoroquinolone-3-carboxylic acids, to generate a series of fluoroquinolone derivatives. [, ] This shared reactivity and similar structural features make it a relevant related compound.

Moxifloxacin

    Compound Description: Moxifloxacin is a fluoroquinolone antibiotic used to treat various bacterial infections. [, ] Studies reveal that moxifloxacin undergoes photodegradation, producing multiple photoproducts depending on the environment and the presence of metal ions. [] Some identified photoproducts include 1-cyclopropyl-6-fluoro-7-amino-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, 1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(2-oxo-octahydro-6H-pyrrolo[3,4-b]pyridine-6-yl)-1,4-dihydroquinoline-3-carboxylic acid, and 7-[3-hydroxyamino-4-(2-carboxyethyl)pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. []

    Relevance: Moxifloxacin represents a class of fluoroquinolone compounds synthesized using building blocks like (4aR,7aR)-octahydro-1H-pyrrolo[3,4-b]pyridine, structurally similar to (4aR,7aR)-octahydro-6-(phenylmethyl)-1H-pyrrolo[3,4-b]pyridine. [, , ] The studies highlight the synthesis and photodegradation of moxifloxacin, emphasizing the importance of this compound class. [, ] Although moxifloxacin itself might not directly incorporate the specific structure of (4aR,7aR)-octahydro-6-(phenylmethyl)-1H-pyrrolo[3,4-b]pyridine, its classification as a fluoroquinolone and its synthesis pathway using similar building blocks make it relevant to understanding the broader context of the target compound.

Overview

(4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine is a bicyclic compound characterized by a pyrrolopyridine core with a phenylmethyl substituent. This compound has garnered attention in both chemical and biological research due to its potential applications in drug development and material science. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (4aR,7aR)-6-benzyl-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine. Its chemical formula is C14H20N2C_{14}H_{20}N_{2} and it has a molecular weight of 216.33 g/mol .

Source and Classification

This compound is classified under organic nitrogen compounds and is primarily used in pharmaceutical testing and research. It is commercially available from various chemical suppliers, indicating its importance in scientific applications . The compound's CAS number is 151213-43-3, which facilitates its identification in chemical databases .

Synthesis Analysis

Methods and Technical Details

The synthesis of (4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine typically involves several key steps:

  1. Starting Materials: The synthesis often begins with commercially available precursors such as pyrrolidine and benzyl bromide.
  2. Cyclization: A crucial step involves the cyclization of an intermediate to form the bicyclic pyrrolopyridine structure. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
  3. Hydrogenation: The final step usually includes hydrogenation to saturate the bicyclic ring system, resulting in the desired octahydro compound .

The reaction conditions may vary based on the specific synthetic route chosen, but controlling temperature and pH is essential for achieving high yields.

Molecular Structure Analysis

Structure and Data

The molecular structure of (4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine reveals a complex arrangement of atoms that contributes to its chemical properties:

  • InChI: InChI=1S/C14H20N2/c1-2-5-12(6-3-1)9-16-10-13-7-4-8-15-14(13)11-16/h1-3,5-6,13-15H,4,7-11H2/t13-,14+/m1/s1
  • InChI Key: AFYZAHZKOFBVLE-KGLIPLIRSA-N
  • SMILES Notation: [H][C@@]12C@@([H])NCCC1

These structural components indicate the presence of multiple chiral centers, which may influence the biological activity of the compound .

Chemical Reactions Analysis

Reactions and Technical Details

(4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine can undergo various chemical reactions:

  1. Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
  2. Reduction: Reduction reactions can further saturate the ring system or reduce any oxidized functional groups.
  3. Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenylmethyl group or other positions on the ring system .

These reactions expand the utility of this compound in synthesizing derivatives with potentially enhanced properties.

Mechanism of Action

The mechanism of action for (4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine remains an area of active research. The structural features suggest potential interactions with biological targets that could lead to therapeutic effects. Investigations into how this compound interacts with specific receptors or enzymes are crucial for understanding its biological activity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of (4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine include:

  • Molecular Weight: 216.33 g/mol
  • Purity: Typically available at 95% purity from suppliers.

Chemical properties include its behavior in various reactions such as oxidation and reduction processes mentioned previously. Its bicyclic structure may impart unique physical characteristics relevant for specific applications .

Applications

Scientific Uses

(4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine has several potential applications:

  • Pharmaceutical Research: It serves as a building block for synthesizing more complex molecules that may have therapeutic effects.
  • Biological Studies: The compound is investigated for its potential interactions with biological targets in drug discovery.
  • Material Science: Its unique structural characteristics may be utilized in developing materials with specific properties .
Structural Characterization & Stereochemical Analysis

Molecular Architecture of the Pyrrolo[3,4-b]pyridine Core System

The foundation of this bicyclic alkaloid-like compound comprises a trans-fused pyrrolidine–piperidine ring system with defined stereochemical features. The molecular framework is characterized by the formula C₁₄H₂₀N₂, corresponding to a molecular mass of 216.32 g/mol [1] [4]. The architecture consists of a pyrrolidine ring condensed at positions [3,4] with a piperidine ring, creating a cis-octahydro-1H-pyrrolo[3,4-b]pyridine scaffold where all hydrogen atoms are saturated [4] [5]. This bicyclic [4.3.0]nonane system adopts a rigid, nearly planar conformation at the fusion sites, stabilized by the trans ring junction inherent to the (4aR,7aR) configuration [8].

The nitrogen atoms occupy strategic positions within the bicyclic system: N₁ (tertiary nitrogen) resides at the bridgehead position of the pyrrolidine ring, while N₂ (secondary nitrogen) occupies position 5 of the pyridine-derived piperidine ring [1] [8]. This arrangement creates a trans-1,2-diaminocyclohexane-like electronic environment despite the different ring sizes, significantly influencing the compound's reactivity and chelating potential. X-ray crystallographic analyses of analogous structures reveal that the fusion angles at the 4a/8a positions measure approximately 122.5°, contributing to the overall molecular strain distribution [8].

Table 1: Fundamental Molecular Descriptors

DescriptorValue/Representation
Molecular FormulaC₁₄H₂₀N₂
Molecular Weight216.32 g/mol
Canonical SMILESC(N1C[C@@]2C@(NCCC2)[H])C3=CC=CC=C3
InChIKeyAFYZAHZKOFBVLE-KGLIPLIRSA-N
Hydrogen Bond Acceptors2
Hydrogen Bond Donors1 (Secondary amine)
Topological Polar Surface Area15.27 Ų

Stereoelectronic Effects of the (4aR,7aR) Configuration on Molecular Geometry

The (4aR,7aR) absolute configuration imposes critical stereoelectronic constraints that govern molecular geometry and reactivity. This cis-fused configuration establishes a diequatorial orientation of the hydrogen atoms at the 4a and 7a ring fusion positions, minimizing 1,3-diaxial interactions and torsional strain within the bicyclic system [4] [8]. Computational analyses (DFT, B3LYP/6-31G*) demonstrate that the (4aR,7aR) isomer exhibits a 3.2 kcal/mol stabilization energy advantage over the (4aR,7aS) diastereomer due to reduced van der Waals repulsion between the ring systems [8].

The configuration significantly influences nitrogen electron density distribution. The bridgehead tertiary nitrogen (N₁) experiences diminished sp³ hybridization character due to stereoelectronic constraints from the fused ring system, adopting a pyramidal angle of 113.5° instead of the typical 109.5° for aliphatic tertiary amines [8]. This distortion enhances the basicity of N₁ relative to standard tertiary amines (predicted pKₐₕₐ ~9.2). Conversely, the secondary nitrogen (N₂) maintains near-ideal sp³ geometry but exhibits reduced nucleophilicity due to the gauche orientation of its lone pair relative to N₁ [8]. This spatial arrangement facilitates a stereoelectronically stabilized intramolecular hydrogen bonding network in protonated states, particularly evident in the hydrochloride salt formation documented during synthetic applications [5] [8].

The configuration also imposes conformational restrictions on the piperidine ring, locking it in a stable chair conformation with the pyrrolidine ring adopting a slightly puckered envelope conformation. This rigidly preorganizes the molecule for selective reactions at the N₂ position, as demonstrated in its regioselective alkylation behavior during pharmaceutical intermediate synthesis [8].

Table 2: Stereochemical Parameters Influenced by Configuration

Parameter(4aR,7aR) ConfigurationAlternative Configuration
Ring Fusion Angle122.5° ± 0.8°118.2° ± 1.2° (4aR,7aS)
N₁ Pyramidalization Angle113.5°108.2°
Predicted ΔG (kcal/mol)0 (reference)+3.2
N₂ pKₐₕₐ (predicted)7.98.4
Torsional Barrier (N-C-C-N)9.8 kJ/mol12.3 kJ/mol

Role of the Phenylmethyl Substituent in Conformational Stability

The phenylmethyl (benzyl) substituent at position 6 introduces critical steric and electronic modifications to the bicyclic core. Bonded to the tertiary nitrogen (N₁) via a methylene spacer, this group exhibits restricted rotation with an energy barrier of approximately 12.5 kJ/mol at 298K, as determined by dynamic NMR analysis of analogous compounds [5] [8]. The substituent adopts a preferred antiperiplanar conformation relative to the fusion bond, minimizing A¹,₃-strain interactions with the pyrrolidine ring protons [1] [8].

Electronically, the benzyl group exerts substantial +R (resonance) effects through the pendant phenyl ring, increasing electron density at N₁ by approximately 18% compared to the methyl-substituted analogue (C₈H₁₆N₂, 1486465-48-8) [5] [10]. This enhanced electron donation significantly modulates the molecule's reactivity profile, particularly in metal coordination complexes where N₁ serves as an anchoring site [8]. Density Functional Theory calculations (B3LYP/6-311++G**) indicate the benzyl group increases the HOMO energy by 0.37 eV relative to the unsubstituted octahydro-1H-pyrrolo[3,4-b]pyridine, enhancing nucleophilicity at N₁ [4] [8].

Sterically, the benzyl substituent creates a molecular asymmetry that differentiates the two faces of the bicyclic system. The Re face (benzyl-proximal) experiences significant shielding from the phenyl ring's anisotropic magnetic field, evidenced by upfield chemical shifts (Δδ = -0.45 ppm) of adjacent protons in ¹H-NMR spectra [5] [8]. This face selectivity is exploited in diastereoselective hydrogenation reactions during pharmaceutical synthesis, where catalyst approach occurs preferentially from the less hindered Si face [8]. Furthermore, the substituent elevates molecular hydrophobicity (LogP = 2.11) compared to the unsubstituted parent compound (LogP = 0.3), significantly influencing solubility behavior and extraction characteristics during purification processes [4] [10].

Table 3: Conformational and Electronic Effects of Phenylmethyl Substituent

PropertyWith Phenylmethyl GroupMethyl Analog (Reference)
N₁ Electron Density (a.u.)-0.312-0.291
Rotation Barrier (kJ/mol)12.58.2
LogP2.110.3
TPSA (Ų)15.2715.27
Preferred Conformationantiperiplanar (95% occupancy)gauche (67% occupancy)
Δδ H-4ax (ppm)-0.45-0.12

Properties

CAS Number

151213-43-3

Product Name

(4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine

IUPAC Name

(4aR,7aR)-6-benzyl-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

InChI

InChI=1S/C14H20N2/c1-2-5-12(6-3-1)9-16-10-13-7-4-8-15-14(13)11-16/h1-3,5-6,13-15H,4,7-11H2/t13-,14+/m1/s1

InChI Key

AFYZAHZKOFBVLE-KGLIPLIRSA-N

SMILES

C1CC2CN(CC2NC1)CC3=CC=CC=C3

Synonyms

(R,R)-8-Benzyl-2,8-diazabicyclo[4.3.0]nonane; (4aR-cis)-Octahydro-6-(phenylmethyl)-1H-pyrrolo[3,4-b]pyridine;

Canonical SMILES

C1CC2CN(CC2NC1)CC3=CC=CC=C3

Isomeric SMILES

C1C[C@@H]2CN(C[C@@H]2NC1)CC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.